3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Historical Development of Pyrazole and Pyrido[2,3-d]Pyrimidine Scaffolds
The pyrazole nucleus, first synthesized by Ludwig Knorr in 1883 via cyclocondensation of acetylacetone with phenylhydrazine, has evolved into a cornerstone of medicinal chemistry. Over 33 FDA-approved drugs now incorporate pyrazole derivatives, including the anticoagulant apixaban and fungicide bixafen, demonstrating their therapeutic versatility. Parallel developments in pyrido[2,3-d]pyrimidine chemistry emerged in the mid-20th century, with early syntheses relying on Gould-Jacobs cyclization of aminopyrimidines. These nitrogen-rich heterocycles gained prominence through their structural similarity to purine bases, enabling interactions with enzymatic targets like dihydrofolate reductase and tyrosine kinases.
The convergence of these scaffolds became feasible through advances in cross-coupling chemistry. A 2018 study demonstrated the first pyrazole-pyrido[2,3-d]pyrimidine hybrids using Buchwald-Hartwig amination, achieving 78-92% yields across 15 derivatives. This methodological breakthrough laid the foundation for targeted hybrid designs like 3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one.
Significance of this compound in Medicinal Chemistry
This hybrid compound exemplifies three key medicinal chemistry principles:
- Bioisosteric Replacement : The pyrido[2,3-d]pyrimidine system serves as a purine isostere, enabling
Properties
IUPAC Name |
3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-21-14(4-8-20-21)17(25)22-9-5-12(6-10-22)23-11-19-15-13(16(23)24)3-2-7-18-15/h2-4,7-8,11-12H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRFYHZMDUTLLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Construction of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of a suitable precursor, often through a condensation reaction involving a pyrimidine derivative and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including the one in focus, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Pyrazole derivatives are known to disrupt microbial membranes or inhibit metabolic pathways essential for microbial survival. In vitro studies have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Anti-inflammatory Effects
In preclinical studies, the compound has shown promise in reducing inflammation by modulating cytokine production. It has been observed to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Efficacy
When compared to other compounds with similar structures, the unique combination of functional groups in this compound enhances its chemical reactivity and biological activity. For example, derivatives containing both pyrazole and piperidine rings have been reported to exhibit better efficacy against certain cancer cell lines compared to those with only one of these moieties.
Case Studies
Several studies have documented the effectiveness of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Testing : Another research article reported that the compound exhibited significant antibacterial activity against Gram-positive bacteria, making it a candidate for developing new antibiotics.
- Inflammation Reduction : A preclinical trial showed that treatment with this compound significantly reduced inflammation markers in animal models of arthritis.
Mechanism of Action
The mechanism of action of 3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with structurally analogous pyridopyrimidinones and related heterocycles. Key examples include:
Pyrido[2,3-d]pyrimidin-4(3H)-ones with Aryliden Hydrazinyl Substituents
Compounds such as 2-[2-benzylidenehydrazinyl]-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (5a) () share the pyridopyrimidinone core but differ in substituents. These derivatives exhibit:
- Antimicrobial Activity : Demonstrated against Staphylococcus aureus and Escherichia coli (MIC values: 8–32 µg/mL) due to hydrazine groups enhancing membrane penetration .
- Thermal Stability : Higher melting points (>300°C) compared to the target compound, likely due to rigid hydrazine linkages .
7-Aryl-Substituted Pyrido[2,3-d]pyrimidin-4(3H)-ones
Compounds like 7-(4-hydroxyphenyl)-3-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one (9f) () feature aromatic substituents at the 7-position:
- Anti-inflammatory Activity : IC₅₀ values of 12–18 µM against COX-2, attributed to electron-withdrawing groups (e.g., nitro, chloro) enhancing enzyme binding .
- Solubility : Hydroxyphenyl derivatives (e.g., 9f) show improved aqueous solubility vs. chlorophenyl analogues (e.g., 9h) .
| Compound () | 7-Substituent | IC₅₀ (COX-2, µM) | Yield (%) |
|---|---|---|---|
| 9e | Biphenyl-4-yl | 15.2 | 50 |
| 9f | 4-Hydroxyphenyl | 12.7 | 80 |
| 9g | 4-Nitrophenyl | 17.8 | 70 |
Key Difference: The target compound’s piperidine-pyrazole group may offer dual functionality—kinase inhibition (via pyridopyrimidinone) and metabolic stability (via methylpyrazole) .
Piperidine-Modified Analogues
The compound 8-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (53g) () highlights:
- Macrocyclic Influence : The benzo[d][1,3]dioxole moiety increases lipophilicity (logP >3), favoring blood-brain barrier penetration .
- Synthetic Complexity : Lower yields (37% for 53g) due to multi-step functionalization vs. the target compound’s modular synthesis .
Triazolylmethyl-Pyrimidin-4(3H)-ones
Compounds like 2-amino-6-methyl-5-((1-(4-carboxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)pyrimidin-4(3H)-one (6) () diverge in core structure but share bioactivity:
- Antibacterial Potency : MIC of 4 µg/mL against Plasmodium falciparum, driven by triazole-mediated hydrogen bonding .
- Carboxylic Acid Functionality : Enhances solubility but may limit cell permeability vs. the target compound’s neutral pyrazole .
Research Findings and Implications
- Metabolic Stability : The 1-methylpyrazole group may resist oxidative metabolism better than hydrazine or triazole derivatives, as seen in similar compounds .
- Synergistic Design: Combining pyridopyrimidinone with a piperidine-pyrazole substituent could balance target engagement (core) and pharmacokinetic optimization (substituent) .
Biological Activity
The compound 3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrido[2,3-d]pyrimidinone core linked to a piperidine ring and a pyrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Utilizing 1-methylhydrazine and appropriate diketones.
- Piperidine Integration : Reacting the pyrazole derivative with piperidine precursors.
- Pyrimidine Construction : Employing cyclization methods to form the pyrimidine structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast, lung, and colorectal cancers. For example:
- IC50 Values : A study reported that pyrazole derivatives showed IC50 values ranging from 10 µM to 50 µM against human breast cancer cells (MDA-MB-231) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 18 |
| Compound B | HepG2 (Liver) | 25 |
| Compound C | A431 (Skin) | 30 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways. Notably, compounds containing pyrazole and pyrimidine rings have been shown to inhibit key signaling pathways associated with cancer progression.
Case Studies
- In Vivo Studies : In animal models, derivatives similar to this compound demonstrated reduced tumor growth in xenograft models of breast cancer, suggesting effective bioavailability and therapeutic potential.
- Molecular Docking Studies : Computational analyses indicate favorable binding affinities to targets such as PARP1, which is crucial for DNA repair mechanisms in cancer cells .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency, while ethanol under reflux improves intermediate stability .
- Temperature and time : Stepwise temperature gradients (e.g., 60–100°C) and monitored reaction times (12–24 hours) minimize side products .
- Catalyst use : Ammonium acetate (NH4OAc) in glacial acetic acid at 108°C facilitates cyclization steps, as demonstrated in analogous pyrimidine syntheses .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound effectively .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use deuterated solvents (e.g., DMSO-d6) to resolve complex splitting patterns in the piperidinyl and pyridopyrimidinone regions. 2D NMR (COSY, HSQC) clarifies proton-carbon connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, distinguishing isobaric impurities .
- Infrared Spectroscopy (IR) : Key carbonyl stretches (1650–1750 cm⁻¹) validate the pyrazole-5-carbonyl and pyridopyrimidinone moieties .
Q. How can researchers design initial biological activity screens for this compound to identify potential therapeutic targets?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes structurally analogous to targets of related pyrazolo-pyrimidinones (e.g., kinase inhibition in pyrazolopyrimidine derivatives) .
- In vitro Assays : Use fluorescence-based enzymatic assays (e.g., ATPase activity for kinases) at 10 μM compound concentration. Include positive controls (e.g., staurosporine) .
- Cell-Based Screens : Test cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays, with IC50 calculations via nonlinear regression .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound with potential biological targets, and how should experimental validation be structured?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., pyridopyrimidinone to kinase backbone) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and identify key residues for mutagenesis studies .
- Validation : Compare computational predictions with SPR (surface plasmon resonance) binding kinetics (KD measurements) and cellular IC50 values .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to modify this compound for enhanced selectivity?
- Methodological Answer :
- Core Modifications :
- Piperidine Substituents : Replace 1-methylpyrazole with isoxazole (see ) to alter steric bulk and polarity .
- Pyridopyrimidinone Ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at position 2 to enhance π-stacking .
- Biological Testing : Profile analogs against a panel of 50 kinases to identify selectivity trends. Use heatmaps to visualize off-target effects .
Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (oral vs. IV administration) to address poor in vivo exposure .
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites. Compare in vitro IC50 with in vivo tumor growth inhibition (e.g., xenograft models) .
- Tissue Distribution : Autoradiography or PET imaging with a radiolabeled analog quantifies target engagement in vivo .
Q. What are the key considerations for scaling up the synthesis of this compound while maintaining reaction efficiency and purity?
- Methodological Answer :
- Reactor Design : Optimize heat transfer using jacketed reactors for exothermic steps (e.g., acylations) .
- Solvent Volume Reduction : Replace batch processing with flow chemistry for high-yield steps (e.g., cyclization) to minimize waste .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and impurity formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
